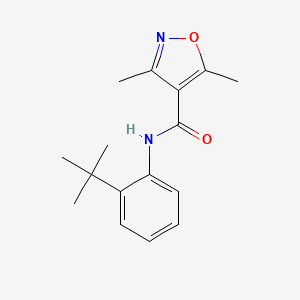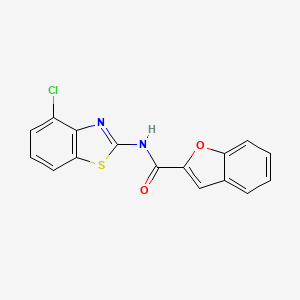![molecular formula C15H19IN2O2 B5728753 N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
作用机制
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide inhibits HDAC activity by binding to the catalytic domain of HDAC enzymes and preventing them from deacetylating histones. This leads to an accumulation of acetylated histones, which in turn alters the expression of genes involved in cell growth and survival. N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide also affects the expression of non-histone proteins, such as transcription factors and signaling molecules, which play important roles in cell signaling pathways.
Biochemical and Physiological Effects:
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells by altering the expression of genes involved in these processes. The compound also affects the expression of proteins involved in angiogenesis, invasion, and metastasis, which are important processes in cancer progression. In addition to its anti-tumor effects, N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been shown to have anti-inflammatory, neuroprotective, and antiviral activities.
实验室实验的优点和局限性
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has several advantages as a research tool, including its potency, selectivity, and well-defined mechanism of action. The compound is also relatively easy to synthesize and is commercially available. However, N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has some limitations in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
There are several future directions for research on N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide. One area of focus is the development of more potent and selective HDAC inhibitors based on the structure of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide. Another area of interest is the combination of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide with other anti-cancer agents to enhance its efficacy and reduce toxicity. In addition, there is a need to further investigate the anti-inflammatory, neuroprotective, and antiviral activities of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide and its potential therapeutic applications in these areas.
合成方法
The synthesis of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide involves the reaction of 4-iodobenzenecarboximidamide with cyclohexylacetic anhydride in the presence of a catalyst. The reaction is carried out under mild conditions and yields a white crystalline solid with a purity of over 95%. The synthesis of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been optimized to improve the yield and purity of the compound, and the process is scalable for large-scale production.
科学研究应用
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. The compound has been shown to have anti-tumor effects in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide induces cell cycle arrest, differentiation, and apoptosis in cancer cells by inhibiting HDAC activity and altering the expression of genes involved in cell growth and survival. In addition to its anti-tumor effects, N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has also been shown to have anti-inflammatory, neuroprotective, and antiviral activities.
属性
IUPAC Name |
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IN2O2/c16-13-8-6-12(7-9-13)15(17)18-20-14(19)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEKTVNRMBUFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(C2=CC=C(C=C2)I)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/C2=CC=C(C=C2)I)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)


![1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)

![N-phenyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5728742.png)

![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)

![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)